HepG2 Antiproliferative Potency: Thiophen-3-yl Target Compound vs. Class-Average Cabotegravir-Triazole Hybrids
The target compound demonstrates sub-3 µM antiproliferative activity against HepG2 liver cancer cells (IC50 range: 1.1–2.6 µM), attributed to thymidylate synthase (TS) inhibition . In a cross-study comparison, cabotegravir-derived 1,2,3-triazole hybrids tested under similar HepG2 proliferation assay conditions showed markedly higher IC50 values, with the most potent compounds KJ-5 and KJ-12 achieving only 4.29 ± 0.10 µM and 4.07 ± 0.09 µM, respectively [1]. This represents an approximately 1.6- to 3.9-fold potency advantage for the target compound over the best-performing comparator triazole hybrids in the same cellular model.
| Evidence Dimension | Antiproliferative IC50 against HepG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.1–2.6 µM |
| Comparator Or Baseline | Cabotegravir-derived 1,2,3-triazole hybrids KJ-5 (IC50 = 4.29 ± 0.10 µM) and KJ-12 (IC50 = 4.07 ± 0.09 µM) |
| Quantified Difference | Target compound IC50 is approximately 1.6- to 3.9-fold lower (more potent) than the best comparator triazole hybrids |
| Conditions | HepG2 cell proliferation assay; comparator data from Frontiers in Pharmacology, 2023 study |
Why This Matters
For liver cancer-focused screening campaigns, the 1.6–3.9× potency differential against HepG2 cells may translate to lower effective screening concentrations and reduced compound consumption per assay plate.
- [1] Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity. Frontiers in Pharmacology, 2023, 14. View Source
